N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a triazole ring, and a phenyl group
Scientific Research Applications
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary targets of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide are the orexin receptors, specifically Orexin-1 and Orexin-2 . These receptors play a crucial role in the regulation of sleep-wake cycles .
Mode of Action
This compound acts as an antagonist for the orexin receptors . It blocks the binding of orexin A and orexin B neuropeptides to these receptors, thereby inhibiting their function . This results in the suppression of wakefulness and promotes sleep .
Biochemical Pathways
The compound’s interaction with the orexin receptors affects the orexinergic system, a biochemical pathway that plays a key role in wakefulness . By blocking the orexin receptors, this compound disrupts this pathway, leading to a decrease in wakefulness and an increase in sleep .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of orexin receptor activity and the subsequent disruption of the orexinergic system . This leads to a decrease in wakefulness and an increase in sleep .
Future Directions
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that the compound exhibits inhibitory potential through direct binding with the active site residues of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the use of click chemistry to form the triazole ring. The process begins with the preparation of the azide and alkyne precursors, which are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring . The benzothiophene core is introduced through a separate synthetic route, often involving the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Benzothiophene derivatives: Compounds with a benzothiophene core are known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the combination of the triazole ring and benzothiophene core in a single molecule. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXFMLAIPQYHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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